molecular formula C12H16FNO2 B3027117 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline CAS No. 1233952-94-7

3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline

Cat. No.: B3027117
CAS No.: 1233952-94-7
M. Wt: 225.26
InChI Key: IWDOJHWMDCSVKQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline ( 1233952-94-7) is a fluorinated aniline derivative classified as a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. The compound features a molecular formula of C12H16FNO2 and a molecular weight of 225.26 g/mol . Its structure incorporates a tetrahydropyran (THP) ring system, a privileged scaffold in pharmaceutical design known to influence the pharmacokinetic properties of drug candidates, alongside a primary aniline group that serves as a versatile handle for further synthetic modification. This specialty chemical serves as a key synthetic intermediate for the construction of more complex molecules, particularly in the development of potential therapeutic agents. Structural analogs featuring the tetrahydropyran moiety have demonstrated biological activity in published research, including application in compounds investigated as phosphodiesterase 4 (PDE4) inhibitors . The fluorine atom incorporated into the aromatic ring is a classic bioisostere that can enhance membrane permeability, metabolic stability, and influence molecular conformation through stereoelectronic effects. Researchers utilize this building block primarily in heterocyclic chemistry and structure-activity relationship (SAR) studies during lead optimization phases. The primary aniline functionality allows for diverse chemical transformations, including nucleophilic substitution, diazotization, amide coupling, and heterocycle formation, making it a valuable scaffold for constructing targeted libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

3-fluoro-4-(oxan-4-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDOJHWMDCSVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195350
Record name 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-94-7
Record name 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline typically involves the following steps:

Chemical Reactions Analysis

Sulfonylation Reactions

The primary amine undergoes sulfonylation with sulfonyl chlorides to form sulfonamide derivatives. This reaction is critical in medicinal chemistry for enhancing biological activity or modifying solubility.

Example Reaction:
3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline reacts with sulfonyl chlorides (e.g., cyclopropanesulfonyl chloride) in the presence of tetrabutylammonium bromide (TBAB) and pyridine/sulfolane solvent systems at 70°C .

ReagentConditionsProductYield
Cyclopropanesulfonyl chlorideTBAB, pyridine/sulfolane, 70°CSulfonamide derivative~90%

This method has been employed in synthesizing kinase inhibitors, demonstrating high efficiency and selectivity .

Thiourea Formation

The amine group reacts with isothiocyanates to yield thiourea derivatives, which are explored for antimicrobial and anticancer applications.

Example Reaction:
4-Fluorophenyl isothiocyanate reacts with the aniline under basic conditions to form a thiourea linkage .

ReagentBaseProduct
4-Fluorophenyl isothiocyanateNaOHThiourea derivative

These derivatives exhibit enhanced metabolic stability and biological activity compared to parent compounds .

Nucleophilic Aromatic Substitution

The fluorine atom at the 3-position can participate in nucleophilic substitution under activated conditions.

Example Reaction:
Fluorine displacement by amines or thiols occurs in the presence of strong bases (e.g., NaH) and polar aprotic solvents .

NucleophileConditionsProduct
PiperidineDMF, NaH, 80°C3-Piperidino derivative

The electron-withdrawing effect of fluorine facilitates substitution, while the tetrahydro-2H-pyran group stabilizes intermediates through steric hindrance .

Oxidation and Reduction

The aniline group is susceptible to oxidation, while the chloro substituent (if present) can be reduced.

Oxidation:

  • Reagents: KMnO₄ (acidic/basic), H₂O₂ .

  • Product: Nitroso or nitro derivatives .

Reduction:

  • Reagents: Pd/C (H₂), LiAlH₄ .

  • Product: Dehalogenated aniline derivatives .

Schiff Base Formation

The amine reacts with aldehydes to form imines, which serve as intermediates in heterocycle synthesis.

Example Reaction:
Condensation with indole-3-carbaldehyde yields a Schiff base, which can cyclize to form bioactive heterocycles .

AldehydeConditionsProduct
Indole-3-carbaldehydeEthanol, refluxImine intermediate

Comparative Reactivity of Structural Analogs

The tetrahydro-2H-pyran methoxy group distinguishes this compound from simpler analogs:

CompoundReactivity Difference
3-Fluoro-4-methoxyanilineLacks steric hindrance, leading to faster sulfonylation .
4-((Tetrahydro-2H-pyran-4-yl)methoxy)anilineAbsence of fluorine reduces electrophilic substitution rates .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of aniline compounds, including those with fluorine substitutions, exhibit promising anticancer properties. The presence of the tetrahydro-2H-pyran moiety may enhance bioactivity by improving solubility and bioavailability. A study demonstrated that similar compounds showed effective inhibition of cancer cell proliferation in vitro, suggesting that 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline could be a candidate for further development in anticancer therapies .

Antimicrobial Properties
Compounds with aniline structures have been studied for their antimicrobial effects. The fluorine atom is known to influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Preliminary studies have shown that such compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in:

  • Synthesis of Pharmaceuticals : Due to its unique structure, it can be used to synthesize various pharmaceutical agents, especially those targeting neurological disorders.
  • Material Science : The compound can be incorporated into polymer matrices to modify physical properties like thermal stability and mechanical strength.
  • Case Study on Anticancer Activity
    A study published in a peer-reviewed journal evaluated various aniline derivatives for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds similar to this compound exhibited significant tumor suppression compared to controls, highlighting the potential for this compound in cancer therapy development .
  • Case Study on Antimicrobial Efficacy
    In another research project, a series of fluorinated anilines were tested against common pathogens. Results showed that specific derivatives exhibited strong antimicrobial activity with minimal cytotoxicity to human cells, suggesting a therapeutic window for further exploration .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Insights :

  • The THP methoxy group in the target compound provides a balance of hydrophobicity and stereoelectronic effects, enhancing binding to hydrophobic enzyme pockets compared to smaller substituents like methoxy .
  • Trifluoromethoxy derivatives (e.g., CAS: 39177-22-5) show superior metabolic stability but reduced solubility, limiting their use in aqueous environments .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The THP substituent increases LogP compared to methoxy analogs (LogP: 1.09 vs. 0.5 ) but remains lower than trifluoromethoxy derivatives (LogP: 2.1 ) .
  • Solubility : The THP group enhances aqueous solubility (~15 mg/mL) relative to pyridinylmethoxy analogs (~5 mg/mL) due to its oxygen-rich cyclic ether .
  • Metabolic Stability: Fluorine at position 3 reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., 4-methoxyaniline) .

Q & A

Q. Which in vitro assays evaluate the compound’s potential as a kinase inhibitor?

  • Enzyme inhibition assays (e.g., ADP-Glo™) measure IC₅₀ values against purified kinases. Cell viability assays (e.g., MTT in cancer lines) correlate target modulation with cytotoxicity. SPR (surface plasmon resonance) quantifies binding kinetics (kₐ, kₐ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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